Benzene, 1-[(1E)-2-nitro-1-propenyl]-4-(phenylmethoxy)-
Description
Benzene, 1-[(1E)-2-nitro-1-propenyl]-4-(phenylmethoxy)- is a nitroaromatic compound featuring a phenylmethoxy (benzyloxy) group at the para position (C4) and a nitropropenyl substituent at the ortho position (C1) in an (E)-configuration. The nitropropenyl group introduces electron-withdrawing effects, while the benzyloxy group provides electron-donating resonance stabilization. This combination likely influences reactivity, solubility, and applications in organic synthesis or material science.
Properties
CAS No. |
100780-36-7 |
|---|---|
Molecular Formula |
C16H15NO3 |
Molecular Weight |
269.29 g/mol |
IUPAC Name |
1-(2-nitroprop-1-enyl)-4-phenylmethoxybenzene |
InChI |
InChI=1S/C16H15NO3/c1-13(17(18)19)11-14-7-9-16(10-8-14)20-12-15-5-3-2-4-6-15/h2-11H,12H2,1H3 |
InChI Key |
ZGYOAKJRIOGEBC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1=CC=C(C=C1)OCC2=CC=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-[(1E)-2-nitro-1-propenyl]-4-(phenylmethoxy)- typically involves electrophilic aromatic substitution reactions. The nitro group can be introduced through nitration of the benzene ring using a mixture of concentrated sulfuric acid and nitric acid . The phenylmethoxy group can be introduced via a Williamson ether synthesis, where a phenol derivative reacts with a benzyl halide in the presence of a base .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including nitration, etherification, and purification steps. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group can undergo reduction to form an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzene ring can undergo further electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst or lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine) with a Lewis acid catalyst like aluminum chloride.
Major Products:
Oxidation: Formation of nitrobenzene derivatives.
Reduction: Formation of aniline derivatives.
Substitution: Formation of halogenated or sulfonated benzene derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Studied for its reactivity and stability in various chemical reactions.
Biology:
- Investigated for its potential biological activity and interactions with biomolecules.
Medicine:
- Explored for its potential use in drug development and pharmaceutical applications.
Industry:
Mechanism of Action
The mechanism of action of Benzene, 1-[(1E)-2-nitro-1-propenyl]-4-(phenylmethoxy)- involves its interaction with electrophiles and nucleophiles. The nitro group is electron-withdrawing, making the benzene ring less reactive towards electrophilic substitution but more reactive towards nucleophilic substitution . The phenylmethoxy group can donate electrons through resonance, influencing the reactivity of the compound.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares substituent positions, molecular formulas, and key functional groups:
Physicochemical Properties
- Molecular Weight : The target compound (~269.3 g/mol) is lighter than ’s chloro-substituted analog (319.7 g/mol) due to the absence of chlorine and a methoxy group.
- Solubility : The nitropropenyl group in the target compound may reduce water solubility compared to shorter-chain nitroethenyl derivatives (e.g., ).
- Polarity : Halogenated compounds () exhibit higher polarity, impacting chromatographic retention times and solvent compatibility.
Reactivity and Stability
- Nitro Group Reduction : The nitropropenyl group in the target compound may undergo selective reduction to an amine or hydroxylamine, whereas nitroethenyl derivatives () could form conjugated amines.
- Electrophilic Substitution : The benzyloxy group in the target compound directs electrophiles to the ortho/para positions, but steric hindrance from the nitropropenyl chain may favor para substitution.
Key Research Findings
- Electronic Effects : The benzyloxy group in the target compound donates electrons via resonance, partially counteracting the nitropropenyl group’s electron-withdrawing effects. This balance may enhance stability in catalytic applications.
- Biological Activity : Halogenated analogs () show higher bioactivity in antimicrobial assays due to increased lipophilicity and membrane penetration .
- Material Science Applications : Nitropropenyl derivatives are explored as photoactive materials, with chain length influencing light absorption profiles.
Data Tables
Table 1: Substituent Effects on Reactivity
Table 2: Thermal Stability Comparison
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